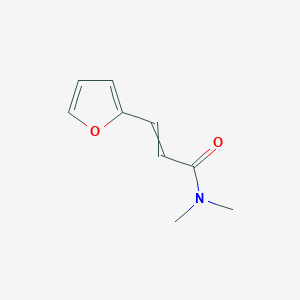![molecular formula C13H14INS B14333036 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 110818-62-7](/img/structure/B14333036.png)
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium core substituted with an ethyl group and a thiophene ring connected via an ethenyl linkage
Méthodes De Préparation
The synthesis of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Preparation of 2-thiopheneacetaldehyde oxime: This involves reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to obtain 2-thiopheneethylamine.
Final coupling: The 2-thiopheneethylamine is coupled with an ethylpyridinium iodide to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Analyse Des Réactions Chimiques
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
2-Thiopheneethanol: Used in the preparation of fluorescent markers and biologically active compounds.
2-Thiopheneethylamine: An aromatic amine used in the synthesis of pyrimidine derivatives.
1-(Thiophen-2-yl)ethan-1-one: A thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly valuable in both medicinal and material science applications.
Propriétés
Numéro CAS |
110818-62-7 |
|---|---|
Formule moléculaire |
C13H14INS |
Poids moléculaire |
343.23 g/mol |
Nom IUPAC |
1-ethyl-2-(2-thiophen-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-4-3-6-12(14)8-9-13-7-5-11-15-13;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JAPMKKOEQAMKTL-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC=C1C=CC2=CC=CS2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


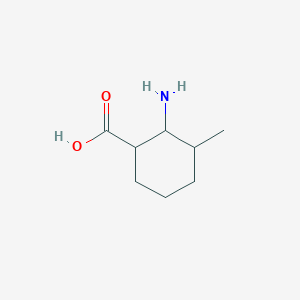
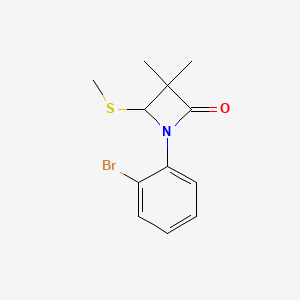
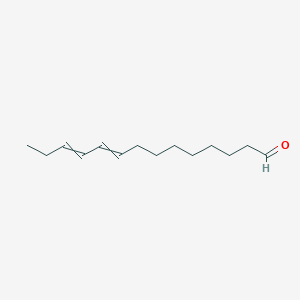
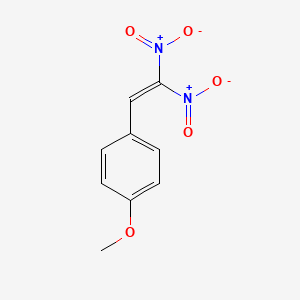
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
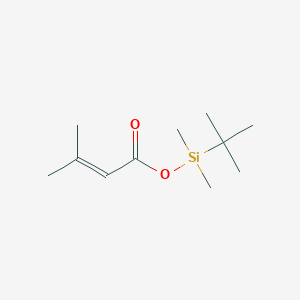

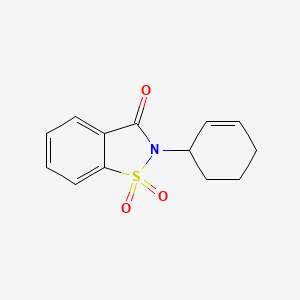
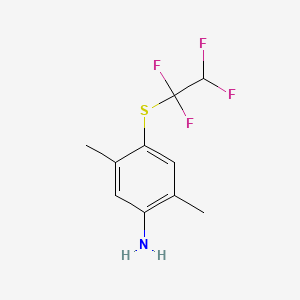

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
